3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
Description
This compound is a carbamate derivative featuring a cyclohexyl core substituted with a 5-methylthiophene-2-sulfonamido group and a 4-fluorophenyl carbamate moiety. Its structural complexity arises from the integration of sulfonamide and carbamate functionalities, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
[3-[(5-methylthiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-12-5-10-17(26-12)27(23,24)21-15-3-2-4-16(11-15)25-18(22)20-14-8-6-13(19)7-9-14/h5-10,15-16,21H,2-4,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKACFPRKAIWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of sulfonamides and carbamates. One common method for synthesizing sulfonamides is through S-N coupling reactions, which can be performed under microwave irradiation for high yields and good functional group tolerance . The preparation of carbamates often involves the reaction of amines with chloroformates or isocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lipophilicity and Substituent Effects
Lipophilicity, a critical determinant of bioavailability, was assessed via HPLC-derived capacity factors ($k$) for structurally analogous carbamates. For example:
The methylthiophene-sulfonamido group in the target compound likely confers moderate lipophilicity, intermediate between chlorophenyl derivatives (higher log $k$ due to Cl’s electronegativity) and non-aromatic alkyl carbamates. The 4-fluorophenyl group may reduce metabolic oxidation compared to chlorinated analogs, enhancing stability .
Structural and Conformational Analysis
Compared to 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), the target compound lacks a triazole-pyrazole-thiazole scaffold but shares the 4-fluorophenyl motif.
Dihedral angles between aromatic rings in fluorophenyl-containing compounds (e.g., chalcone derivatives in ) range from 7.14° to 56.26° , reflecting substituent-dependent planarity. The target compound’s cyclohexyl spacer likely imposes greater torsional freedom, reducing coplanarity but improving steric compatibility with hydrophobic binding pockets .
Key Research Findings and Implications
- Bioactivity Potential: The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents, suggesting the target compound may exhibit similar target profiles. Its methylthiophene moiety could enhance π-stacking interactions in enzymatic active sites .
Biological Activity
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group linked to a carbamate moiety and a sulfonamide group attached to a methylthiophene ring. Its structural complexity suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of carbamate derivatives, including the compound . It has been shown to exhibit activity against various bacterial strains, although specific data on this compound's efficacy is limited. For instance, certain carbamate derivatives demonstrated significant inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. The IC50 values for these activities ranged from 0.0033 to 0.046 μg/mL, indicating potent enzymatic inhibition .
| Compound | Target | IC50 (μg/mL) |
|---|---|---|
| 3a | E. coli DNA gyrase | 0.0033 |
| 3b | Topoisomerase IV | 0.012 |
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of the compound against human cell lines. Notably, it exhibited low toxicity levels while maintaining antibacterial efficacy, making it a promising candidate for further development . The selectivity of the compound towards bacterial targets over human enzymes was confirmed in studies involving HepG2 liver cells, where it did not induce significant cytotoxic effects.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA processes. The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial replication and survival, leading to bactericidal effects.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated various carbamate derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed enhanced activity compared to traditional antibiotics like ampicillin .
- Cytotoxicity Assessment : In an assessment involving several human cancer cell lines, the compound demonstrated selective toxicity profiles, effectively inhibiting cancer cell proliferation without significantly affecting normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
